

Necrostatin-34 discovery and synthesis

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Compound of Interest

Compound Name: Necrostatin-34

Cat. No.: B7776735

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An In-depth Technical Guide on the Discovery and Synthesis of **Necrostatin-34**

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed overview of **Necrostatin-34** (Nec-34), a significant small molecule inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Nec-34 serves as a crucial tool in the study of necroptosis, a form of regulated cell death implicated in various inflammatory and degenerative diseases.

Discovery and Mechanism of Action

Necrostatin-34 was identified through research efforts aimed at discovering novel inhibitors of necroptosis. It functions as a potent and specific inhibitor of RIPK1 kinase.[1][2][3] The mechanism of action involves Nec-34 binding to a distinct allosteric pocket within the RIPK1 kinase domain, which stabilizes the kinase in an inactive conformation.[4][5][6] This inhibition prevents the autophosphorylation of RIPK1 at key sites like Serine 166, a critical step for the activation of the necroptotic pathway.[3][4][7] By blocking RIPK1 activation, Nec-34 effectively disrupts the formation of the downstream signaling complex known as the necrosome and prevents TNF α -induced necroptotic cell death.[3][4] Unlike some earlier necrostatins, Nec-34 demonstrates high specificity for RIPK1 and does not significantly affect other pathways like NF- κ B or MAPK signaling.[3]

Data Presentation

Quantitative data for **Necrostatin-34** has been compiled from various biochemical and cellular assays to assess its potency and physicochemical characteristics.

Table 1: Biological Activity of **Necrostatin-34**

Assay Type	Cell Line / Target	Stimulus	IC50 / EC50
In vitro Kinase Assay	Recombinant RIPK1	-	5.5 μ M[2][3]
Cellular Necroptosis Assay	L929 cells	-	0.13 μ M[1]
Cellular Necroptosis Assay	FADD-deficient Jurkat cells	TNF α	0.67 μ M (667 nM)[3][4]
Cellular Necroptosis Assay	L929 cells	TNF α	1.35 μ M / 0.134 μ M (134 nM)[2][4]

Note: Discrepancies in reported IC50/EC50 values may arise from different experimental conditions, such as ATP concentration in kinase assays or specific cell passage numbers.

Table 2: Physicochemical Properties of **Necrostatin-34**

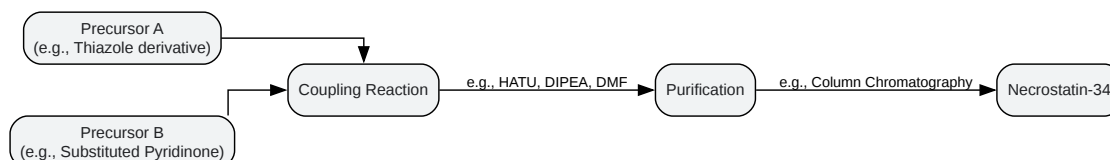
Property	Value
CAS Number	375835-43-1[1][2][3][6]
Molecular Formula	C ₁₈ H ₁₆ N ₄ O ₂ S ₂ [2][3][6]
Molecular Weight	384.48 g/mol [1][2][3][6]
Appearance	Solid[2][8]
Solubility	Soluble in DMSO; Insoluble in Water and Ethanol[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings related to **Necrostatin-34**.

Chemical Synthesis Workflow

The synthesis of **Necrostatin-34** involves a multi-step organic synthesis approach. While specific proprietary details may vary, a generalized pathway can be conceptualized as follows, often involving the coupling of key heterocyclic intermediates.



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Caption: Generalized workflow for the chemical synthesis of **Necrostatin-34**.

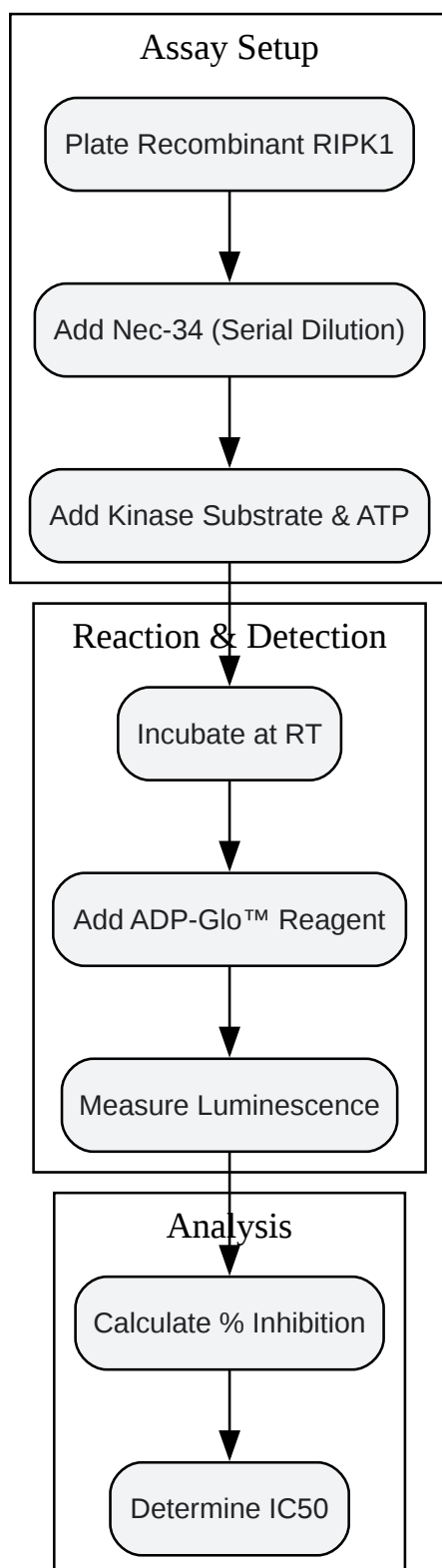
Methodology:

- **Intermediate Synthesis:** Synthesize the required precursors, such as an N-2-thiazolyl-acetamide fragment and a substituted tetrahydropyridinyl thio-intermediate.[9]
- **Amide Coupling:** Couple the carboxylic acid intermediate with the amine precursor using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an inert solvent like DMF (Dimethylformamide).[9]
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up and Purification:** Upon completion, perform an aqueous work-up to remove water-soluble reagents and byproducts. Purify the crude product using flash column chromatography on silica gel to yield the final compound.

- Characterization: Confirm the structure and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and high-resolution mass spectrometry.

RIPK1 In Vitro Kinase Assay

This biochemical assay quantifies the direct inhibitory effect of **Necrostatin-34** on the enzymatic activity of RIPK1.



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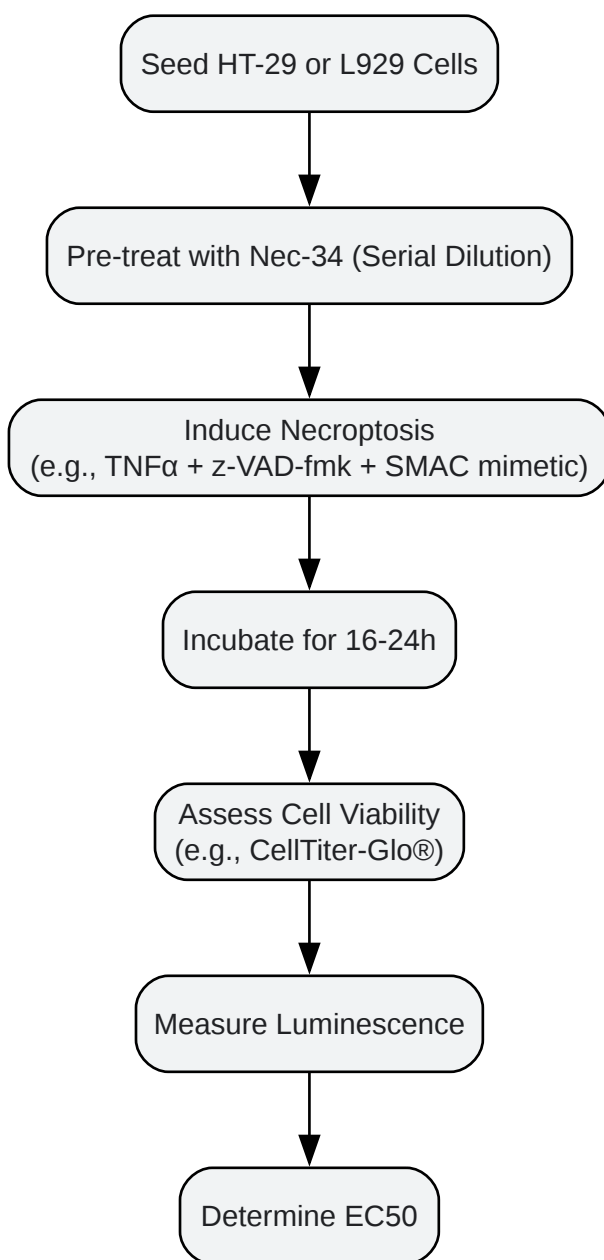
Caption: Experimental workflow for a RIPK1 ADP-Glo™ kinase assay.

Methodology:

- **Reagents:** Use recombinant human RIPK1 enzyme, a suitable kinase buffer, ATP, and a generic kinase substrate. The ADP-Glo™ Kinase Assay (Promega) is a common platform. [\[10\]](#)[\[11\]](#)
- **Inhibitor Preparation:** Prepare a serial dilution of **Necrostatin-34** in DMSO, then dilute further in the kinase buffer.
- **Kinase Reaction:** Add RIPK1 enzyme to the wells of a microplate. Add the diluted **Necrostatin-34** solutions. Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- **Incubation:** Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- **Signal Generation:** Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
- **Data Analysis:** Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus to kinase activity. Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cellular Necroptosis Assay

This cell-based assay validates the ability of **Necrostatin-34** to protect cells from a necroptotic stimulus.



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Caption: Workflow for a cell-based necroptosis inhibition assay.

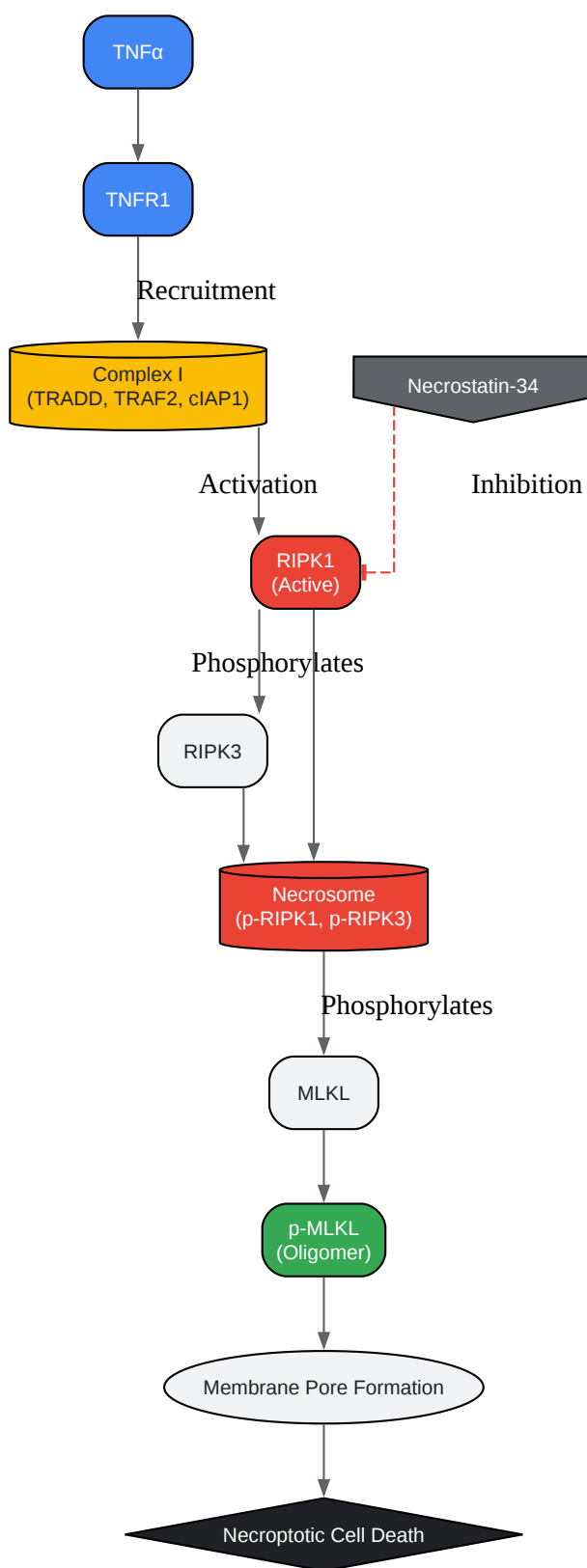
Methodology:

- Cell Culture: Seed a necroptosis-sensitive cell line, such as human HT-29 or murine L929 cells, into a 96-well plate and allow them to adhere overnight.[10][12]

- **Compound Treatment:** Pre-treat the cells with a serial dilution of **Necrostatin-34** for 30-60 minutes.^[9]
- **Necroptosis Induction:** Add a cocktail of necroptosis-inducing agents. A common combination is TNF α , a pan-caspase inhibitor (like z-VAD-fmk) to block apoptosis, and a SMAC mimetic to antagonize cIAP proteins.^{[10][12]}
- **Incubation:** Incubate the cells for a period sufficient to observe significant cell death in the control wells (typically 16-24 hours).
- **Viability Assessment:** Measure cell viability using an ATP-based assay like CellTiter-Glo® (Promega). The luminescent signal is proportional to the number of viable cells.
- **Data Analysis:** Normalize the data to untreated and vehicle-treated controls. Calculate the EC50 value by fitting the dose-response curve.

Necroptosis Signaling Pathway

Necrostatin-34 intervenes at a key upstream point in the TNF α -induced necroptosis pathway.



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Caption: TNF α -induced necroptosis pathway and the inhibitory action of Nec-34.

Upon binding of TNF α to its receptor, TNFR1, Complex I is formed, leading to the activation of RIPK1.[13] When apoptosis is inhibited, active RIPK1 recruits and phosphorylates RIPK3, forming the necrosome.[13] The necrosome then phosphorylates the pseudokinase MLKL, causing it to oligomerize, translocate to the plasma membrane, and execute cell death by forming pores.[7][13] **Necrostatin-34**'s inhibition of RIPK1 kinase activity is the critical event that halts this entire downstream cascade.

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